molecular formula C5H4F3N3O2 B073629 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol CAS No. 1513-71-9

5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol

Cat. No.: B073629
CAS No.: 1513-71-9
M. Wt: 195.1 g/mol
InChI Key: NJYACEGAQHWMFA-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol is a chemical compound with the molecular formula C5H4F3N3O2 and a molecular weight of 195.1 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and two hydroxyl groups attached to a pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Preparation Methods

One common method is the reaction of 2,4,6-trichloropyrimidine with trifluoromethylamine, followed by the substitution of chlorine atoms with amino and hydroxyl groups under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-amino-4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2/c6-5(7,8)4-10-2(12)1(9)3(13)11-4/h9H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYACEGAQHWMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288233
Record name 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513-71-9
Record name NSC54815
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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